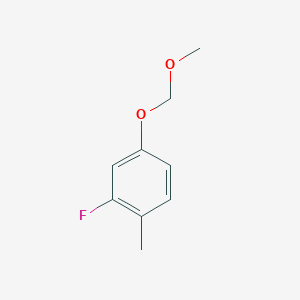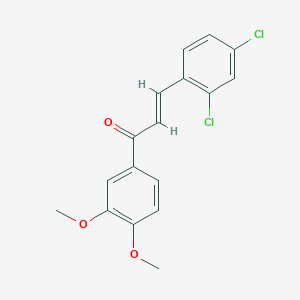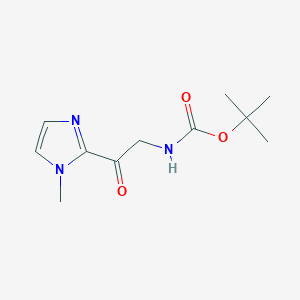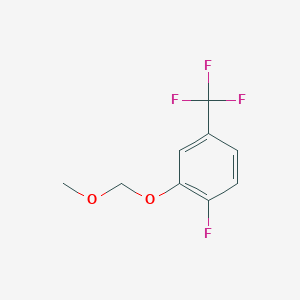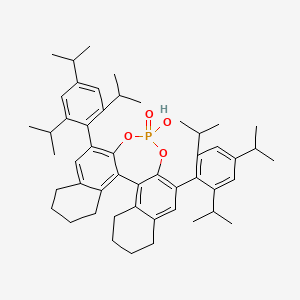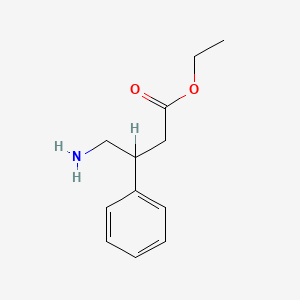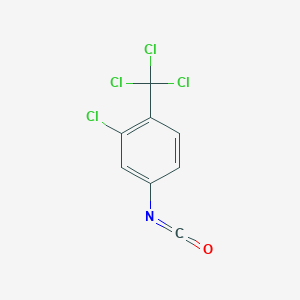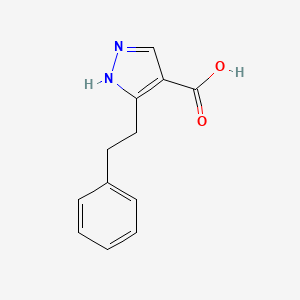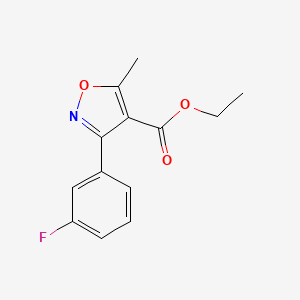
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
描述
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate, also known as EFC, is a compound with a wide range of applications in scientific research. It is a versatile chemical that can be used to synthesize a variety of compounds and has been used in a variety of experiments in the fields of biochemistry, physiology and pharmacology. EFC is a relatively new compound, and its potential applications are only beginning to be explored.
科学研究应用
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including aryl and alkyl esters, amides, and ethers. It has also been used in the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase. In addition, Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate has been used in the synthesis of drugs and pharmaceuticals, including antibiotics and anti-inflammatory agents.
作用机制
The mechanism of action of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the target tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate are not fully understood. However, it is believed that the compound has a variety of effects, depending on the target tissue. For example, it has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and cognitive performance. In addition, it has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of a variety of conditions.
实验室实验的优点和局限性
One of the major advantages of using Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate in lab experiments is its high yield and low cost. The compound is relatively easy to synthesize and can be obtained in a high yield of up to 90%. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the major limitations of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is its potential toxicity. The compound has been shown to be toxic in high concentrations and should be handled with care in the laboratory.
未来方向
The potential applications of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate are only beginning to be explored. In the future, the compound may be used to synthesize a variety of compounds, including drugs and pharmaceuticals. In addition, the compound may be used in the development of new treatments for a variety of diseases, including Alzheimer’s disease and Parkinson’s disease. Furthermore, the compound may be used in the development of new drugs for the treatment of depression and anxiety. Finally, the compound may be used in the development of new methods for diagnosing and treating a variety of medical conditions.
属性
IUPAC Name |
ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSZNUSOIVVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624544 | |
| Record name | Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate | |
CAS RN |
917388-62-6 | |
| Record name | Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

